![molecular formula C22H22BrN5O2S B2357443 3-((4-Bromphenyl)sulfonyl)-N-Cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amin CAS No. 895640-45-6](/img/structure/B2357443.png)
3-((4-Bromphenyl)sulfonyl)-N-Cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C22H22BrN5O2S and its molecular weight is 500.42. The purity is usually 95%.
BenchChem offers high-quality 3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung hat vielversprechende antibakterielle Eigenschaften gezeigt. Insbesondere zwei Derivate - N-(4-Nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amin (IXi) und N-(4-Chlorphenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amin (IXk) - zeigten eine starke Aktivität gegen E. coli, P. aeruginosa und S. epidermidis mit einer minimalen Hemmkonzentration (MIC) von 3 µg/mL . Diese Ergebnisse deuten auf mögliche Anwendungen bei der Bekämpfung bakterieller Infektionen hin.
Antituberkulose-Aktivität
Die gleiche Verbindung, N-(4-Nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amin (IXi), zeigte eine Antituberkulose-Aktivität bei einer Konzentration von 6,25 µg/mL. Angesichts des dringenden Bedarfs an neuartigen Behandlungen gegen Tuberkulose (TB) könnte diese Verbindung als potenzieller Wirkstoff für die TB-Therapie weiter untersucht werden .
Anti-HIV-Aktivität
N-(4-Nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amin (IXi): zeigte auch eine Anti-HIV-Aktivität bei 7,15 µg/mL gegen sowohl HIV1 als auch HIV2. In Anbetracht der Herausforderung der Koinfektion von TB und HIV könnten solche Verbindungen neue Wege für eine duale Behandlung eröffnen .
Potenzial für die Medikamentenentwicklung
Die synthetisierten Triazoloquinazoline, einschließlich der fraglichen Verbindung, sind vielversprechende Kandidaten für potenzielle Arzneimittel. Ihre vielseitigen Aktivitäten gegen Bakterien, TB und HIV rechtfertigen eine weitere Optimierung und Entwicklung .
Wirkmechanismus
Target of Action
Similar compounds in the triazole class have been shown to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .
Mode of Action
It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar triazole compounds , it’s likely that multiple pathways could be affected, leading to downstream effects.
Biochemische Analyse
Biochemical Properties
These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved .
Cellular Effects
Triazole compounds are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O2S/c23-15-11-13-17(14-12-15)31(29,30)22-21-25-20(24-16-7-3-1-2-4-8-16)18-9-5-6-10-19(18)28(21)27-26-22/h5-6,9-14,16H,1-4,7-8H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQOVOTUYLYDAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
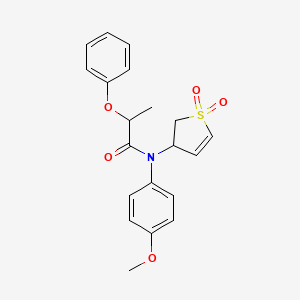
![2-[(3-Nitrophenyl)formamido]propanoic acid](/img/structure/B2357362.png)
![2-[4-(3-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2357364.png)
![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)
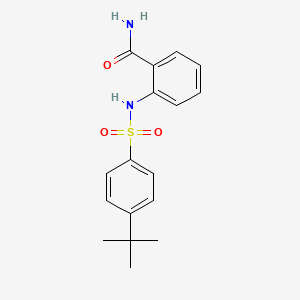

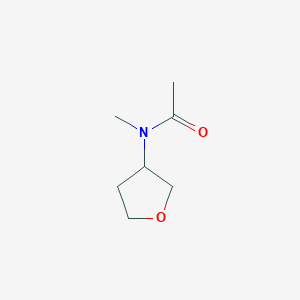

![2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE](/img/structure/B2357372.png)

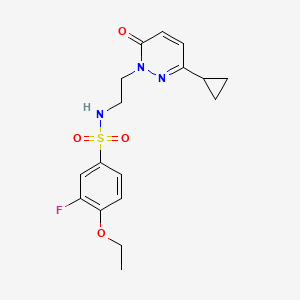
![N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2357380.png)
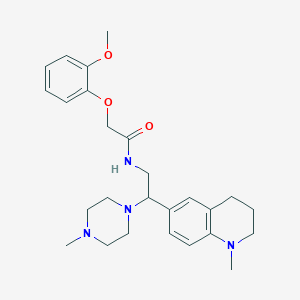
![(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid](/img/structure/B2357383.png)
